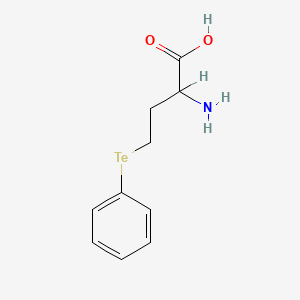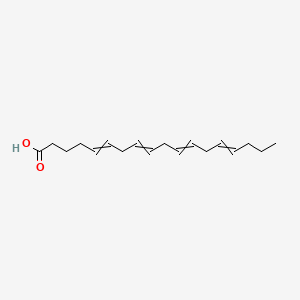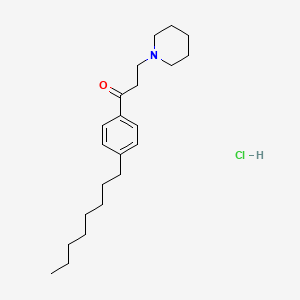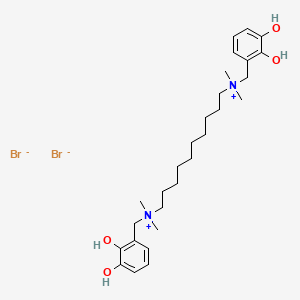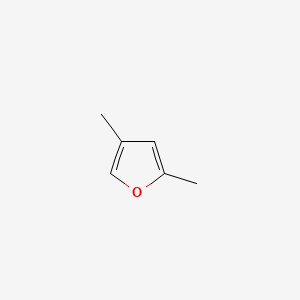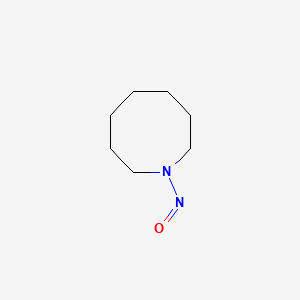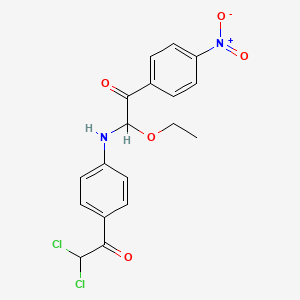
1-Bromo-3-fluoropropane
Vue d'ensemble
Description
Applications De Recherche Scientifique
Organic Synthesis
1-Bromo-3-fluoropropane is a versatile reagent in organic synthesis. It serves as a solvent and participates in the synthesis of complex organic compounds. Its unique halogenated structure makes it suitable for various substitution reactions, where it can introduce fluorinated alkyl chains into organic molecules, enhancing their properties .
Pharmaceutical Research
In pharmaceutical research, 1-Bromo-3-fluoropropane is used to synthesize intermediates and active pharmaceutical ingredients. It’s particularly useful in creating fluorinated compounds, which are prevalent in many drugs due to the unique properties that fluorine atoms confer, such as increased stability and lipophilicity .
Material Science
This compound plays a role in material science, particularly in the development of polymers and coatings. Its ability to react with different monomers allows for the creation of materials with specific desired properties, such as resistance to heat or chemical degradation .
Environmental Science
1-Bromo-3-fluoropropane is studied for its environmental impact, particularly its potential as an ozone-depleting substance. Researchers focus on its atmospheric reactions and breakdown products to assess its long-term effects on the environment .
Analytical Chemistry
In analytical chemistry, 1-Bromo-3-fluoropropane is used as a standard or reference compound in various types of spectroscopy and chromatography. Its well-defined physical and chemical properties make it an excellent candidate for method calibration and testing .
Industrial Applications
Industrially, 1-Bromo-3-fluoropropane finds applications as a blowing agent in foam production and as a refrigerant in cryogenic systems. Its physical properties are exploited in processes requiring precise temperature control and in the manufacturing of lightweight materials .
Propriétés
IUPAC Name |
1-bromo-3-fluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF/c4-2-1-3-5/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHWPVLQRKKKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188701 | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoropropane | |
CAS RN |
352-91-0 | |
| Record name | Propane, 1-bromo-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3-fluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-fluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 1-bromo-3-fluoropropane in the context of the provided research?
A: 1-Bromo-3-fluoropropane serves as a crucial building block in synthesizing fluorine-18 labeled radioligands. Specifically, it is used to introduce a 3-fluoropropyl group at the 8-position of a nortropane scaffold, resulting in potential Positron Emission Tomography (PET) imaging agents for mapping cocaine receptor sites. []
Q2: Can you elaborate on the significance of fluorine-18 in this context, and why is 1-bromo-3-fluoropropane chosen as a precursor?
A: Fluorine-18 is a positron-emitting radionuclide with a half-life of 110 minutes. This relatively short half-life makes it well-suited for PET imaging, allowing for repeated scans and minimizing radiation exposure. 1-Bromo-3-fluoropropane is chosen as a precursor because it can be radiolabeled with fluorine-18 and then efficiently coupled with the nortropane scaffold to yield the desired radioligand. []
Q3: How does the structure of the synthesized compound, containing the 3-fluoropropyl group, relate to its binding affinity for cocaine receptor sites?
A: The research suggests that the 8-position of the nortropane scaffold exhibits bulk tolerance. This means that introducing a relatively large group like 3-fluoropropyl at this position does not significantly hinder the molecule's ability to bind to cocaine receptor sites. In fact, the synthesized compound, 2β-carbomethoxy-3β-(4-chlorophenyl)-8-3-fluoropropylnortropane (FPT), demonstrated a high binding affinity (Ki = 8.2 nM) for these sites. []
Q4: Aside from radioligand synthesis, has 1-bromo-3-fluoropropane been utilized in other research areas?
A: Yes, 1-bromo-3-fluoropropane has been explored for synthesizing fluoro-α-amino acids. It serves as an alkylating agent, reacting with chiral glycine ester imines to introduce the fluorinated propyl group. This method enables the preparation of various γ- and δ-fluoro-α-amino acids, which are valuable building blocks for synthesizing modified peptides with altered biological properties. []
Q5: What spectroscopic techniques are used to characterize 1-bromo-3-fluoropropane?
A: Raman and infrared spectroscopy have been used to characterize 1-bromo-3-fluoropropane. These techniques provide insights into the molecule's vibrational modes, which are related to its structure and conformational flexibility. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



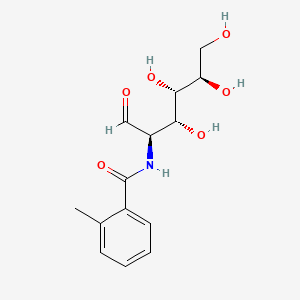
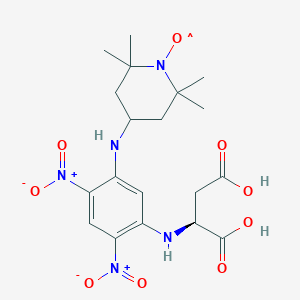



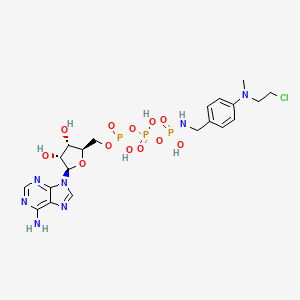
![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)
